molecular formula C25H19Cl2N3O3S B12702984 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- CAS No. 89258-16-2

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

Cat. No.: B12702984
CAS No.: 89258-16-2
M. Wt: 512.4 g/mol
InChI Key: ODRIBGIIYZBCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a phenothiazine derivative featuring a 2-acetyl substitution on the phenothiazine core and a complex azetidinyl-amino-acetyl side chain at position 10. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological properties, including antipsychotic, antimicrobial, and anticancer activities . The structural uniqueness of this compound lies in its azetidinone (β-lactam) moiety, which is substituted with two chlorine atoms and a 2-chlorophenyl group.

Properties

CAS No.

89258-16-2

Molecular Formula

C25H19Cl2N3O3S

Molecular Weight

512.4 g/mol

IUPAC Name

1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(2-chlorophenyl)azetidin-2-one

InChI

InChI=1S/C25H19Cl2N3O3S/c1-14(31)15-10-11-21-19(12-15)29(18-8-4-5-9-20(18)34-21)22(32)13-28-30-24(23(27)25(30)33)16-6-2-3-7-17(16)26/h2-12,23-24,28H,13H2,1H3

InChI Key

ODRIBGIIYZBCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by acetylation and subsequent attachment of the azetidinyl group. Common reagents used in these steps include acetic anhydride, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenothiazine derivatives

Scientific Research Applications

Antipsychotic and Antiemetic Properties

Phenothiazines, including this compound, are primarily recognized for their antipsychotic and antiemetic effects. The mechanism of action involves antagonism at dopamine D2 receptors in the central nervous system, which is crucial for treating schizophrenia and other psychotic disorders. Additionally, the compound's ability to block histamine H1 receptors contributes to its antiemetic properties, making it effective in preventing nausea and vomiting associated with chemotherapy or surgery .

Antitumor Activity

Recent studies have highlighted the antitumor potential of phenothiazine derivatives. For instance, various derivatives were evaluated against HEp-2 tumor cells, revealing that structural modifications influence cytotoxicity significantly. The presence of specific substituents can enhance or reduce antitumor efficacy. For example, a trifluoromethyl derivative exhibited a TCID50 (Tissue Culture Infective Dose) of 4.7 µg/mL compared to 62.5 µg/mL for a chlorine derivative .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of phenothiazine derivatives:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions starting from the preparation of the phenothiazine core followed by acetylation and attachment of azetidinyl groups using reagents like acetic anhydride and chlorinating agents .
  • Biological Evaluation : In vitro assays have demonstrated that modifications in the molecular structure can lead to significant variations in biological activity, highlighting the importance of structural design in drug development.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- likely involves interaction with various molecular targets, including enzymes and receptors. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
Target Compound 2-acetyl, 10-(azetidinyl-amino-acetyl) Antimicrobial, Anticancer
N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide Propyl linker, substituted phenyl-azetidinone Antipsychotic, Anti-inflammatory
1-(10H-Phenothiazin-2-yl)ethanone 2-acetyl Antitubercular, Antitumor
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-nitrobenzene Charge-transfer materials
4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide Ethyl-benzoic hydroxamate HDAC inhibition

Key Differences

Side Chain Complexity: The target compound’s azetidinyl-amino-acetyl side chain is more sterically demanding compared to the propyl linker in or the ethyl-benzoic group in . This complexity may improve selectivity for bacterial or cancer cell targets . In contrast, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine lacks a nitrogen-rich side chain, making it more suitable for optoelectronic applications .

Chlorine Substitution: The dual chlorine atoms in the azetidinyl group enhance electronegativity and resistance to metabolic degradation compared to non-chlorinated analogues like 1-(10H-Phenothiazin-2-yl)ethanone .

Biological Targets: HDAC inhibitors (e.g., ) rely on hydroxamic acid motifs for zinc chelation, whereas the target compound’s azetidinone may interact with penicillin-binding proteins (PBPs) in bacteria .

Crystallographic and Conformational Analysis

  • The phenothiazine core in the target compound adopts a butterfly conformation (folding angle ~153.87°), similar to 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine .
  • The dihedral angle between the azetidinyl group and phenothiazine plane (~10.34°) suggests minimal steric hindrance, favoring planar interactions with biological targets .

Biological Activity

Chemical Structure and Properties

The molecular formula of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is C26H22ClN3O4S. The compound features a sulfur-containing heterocyclic structure typical of phenothiazines, along with an acetyl group and a chloro-substituted azetidine moiety.

PropertyValue
Molecular Weight485.98 g/mol
CAS Number89258-19-5
Chemical ClassPhenothiazine

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit notable antitumor properties. A study evaluated various phenothiazine compounds against HEp-2 tumor cells and found that structural modifications significantly influence their cytotoxicity. For example, the trifluoromethyl derivative showed potent activity with a TCID50 (Tissue Culture Infective Dose) of 4.7 µg/mL, while the chlorine derivative had a TCID50 of 62.5 µg/mL . This suggests that the presence of specific substituents can enhance or reduce antitumor efficacy.

Antibacterial and Antifungal Activity

A study on synthesized derivatives of phenothiazine reported promising antibacterial and antifungal activities. Compounds were tested against various bacterial strains and fungi, displaying acceptable inhibitory effects . The presence of the azetidine ring in derivatives may contribute to enhanced biological activity.

The mechanisms underlying the biological activities of phenothiazine derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance:

  • Antitumor Mechanism : Phenothiazines may induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways.
  • Antibacterial Mechanism : These compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Studies

  • Antitumor Efficacy : In a comparative study involving various phenothiazines, derivatives with longer aliphatic side chains exhibited lower TCID50 values, indicating higher potency against tumor cells .
  • Broad-Spectrum Antimicrobial Activity : Another study synthesized several phenothiazine derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating significant activity against resistant strains .

Q & A

Q. What are the standard synthetic protocols for preparing phenothiazine derivatives with azetidinyl substituents?

The synthesis typically involves multi-step reactions. For example:

  • Step 1 : React phenothiazine with Cl(CH2)3Br to yield 1-(3-chlorophenyl)-10H-phenothiazine .
  • Step 2 : Introduce the azetidinyl moiety via nucleophilic substitution or coupling reactions. For instance, ethyl chloroacetate reacts with phenothiazine under reflux in acetone with K2CO3 as a base to form intermediates like ethyl 2-(10H-phenothiazin-10-yl) acetate .
  • Step 3 : Functionalize the azetidinyl group using 3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl derivatives. Reactions often require anhydrous conditions and catalysts like triethylamine or DIPEA .
  • Step 4 : Purify via column chromatography and confirm structures using NMR, MS, and X-ray crystallography .

Key Data :

StepReagents/ConditionsYield (%)Characterization Methods
1Cl(CH2)3Br, RT~75IR, TLC
2Ethyl chloroacetate, K2CO3, acetone, reflux60–70NMR, MS
3DIPEA, DMF, 0°C50–60HPLC, HRMS

Q. How is the molecular conformation of this compound validated experimentally?

X-ray crystallography is critical for resolving the 3D structure. For example:

  • Crystal System : Triclinic (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.63°, β = 81.39°, γ = 66.65° .
  • Key Features : The phenothiazine core adopts a non-planar "butterfly" conformation, while the azetidinyl group forms a dihedral angle of 42.3° with the chlorophenyl ring, influencing electronic delocalization .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, acetyl) modulate HDAC inhibition in phenothiazine derivatives?

  • Mechanistic Insight : The acetyl group enhances electron-withdrawing effects, stabilizing interactions with HDAC catalytic Zn²⁺ ions. Chloro substituents on the phenyl ring increase lipophilicity, improving membrane permeability .
  • Contradictions : While 2-chlorophenyl groups enhance selectivity for HDAC6 (IC₅₀ = 0.8 μM), excessive halogenation reduces solubility, complicating in vivo applications .
  • Methodology : Compare IC₅₀ values across HDAC isoforms using fluorogenic assays. For example:
DerivativeHDAC1 (IC₅₀, μM)HDAC6 (IC₅₀, μM)Solubility (µg/mL)
2-acetyl5.20.812.4
2-nitro3.71.58.9

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for phenothiazine-azetidinyl hybrids?

  • Case Study : Derivatives with 3-chloro-2-(2-chlorophenyl)azetidinyl groups show higher antibacterial activity (MIC = 4 µg/mL against S. aureus) but lower HDAC inhibition compared to non-chlorinated analogs .
  • Resolution : Use computational docking (e.g., AutoDock Vina) to identify conflicting binding modes. For instance, chlorophenyl groups may sterically hinder HDAC binding while enhancing bacterial membrane disruption .
  • Experimental Design :

Synthesize analogs with varying halogen positions.

Test bioactivity across multiple targets (HDACs, bacterial strains).

Corrogate results with molecular dynamics simulations.

Q. How do crystallographic packing interactions affect the compound's stability and reactivity?

  • Observations : In triclinic crystals, intermolecular C–H···O and π-π interactions (distance = 3.4 Å) stabilize the lattice but reduce accessibility to reactive sites (e.g., azetidinyl NH for protonation) .
  • Methodology :
  • Compare thermal stability (TGA/DSC) of crystalline vs. amorphous forms.
  • Measure reaction kinetics in polar vs. non-polar solvents to assess packing-dependent reactivity.

Methodological Notes

  • Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for higher purity (>98%) in azetidinyl-containing derivatives .
  • Data Validation : Cross-reference NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.